N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the piperazine ring: The intermediate product is then reacted with 4-(4-fluorobenzyl)piperazine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings, especially the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, possibly as a drug candidate.
Industry: Could be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide
- N-(2,6-dimethylphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the benzyl group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16-4-3-5-17(2)21(16)23-20(26)15-25-12-10-24(11-13-25)14-18-6-8-19(22)9-7-18/h3-9H,10-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPHTROLZHXGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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